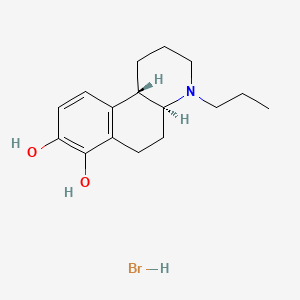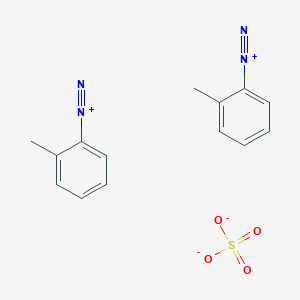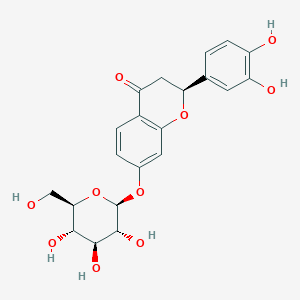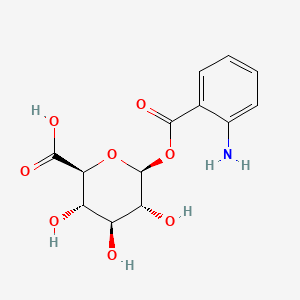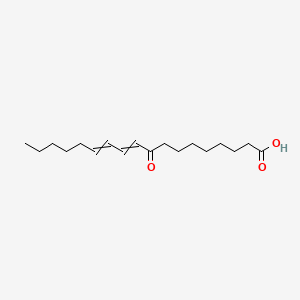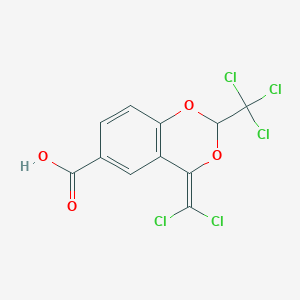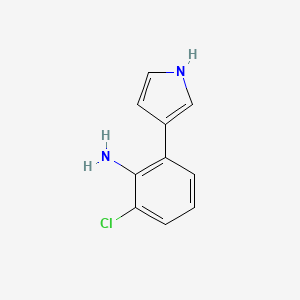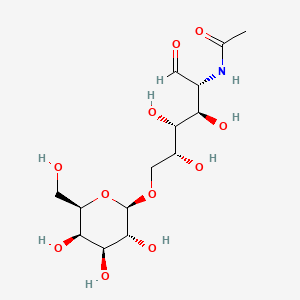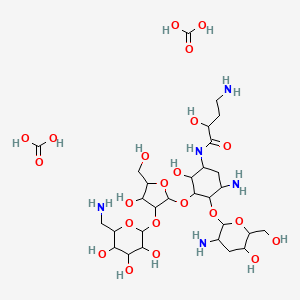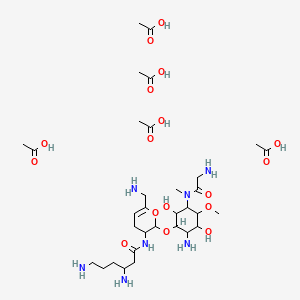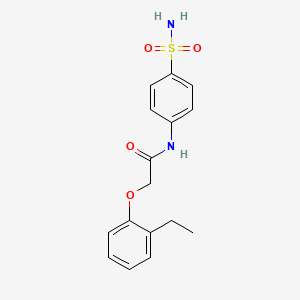
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide.
Scientific Research Applications
Synthesis and Reactions
Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, closely related to 2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, is an intermediate in the natural synthesis of antimalarial drugs. It is produced through chemoselective monoacetylation of 2-aminophenol, using Novozym 435 as the catalyst. This process has relevance in the production of pharmaceuticals (Magadum & Yadav, 2018).
Building Block for Heterocyclic Compounds : The compound serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This includes its use in creating derivatives with varied biological activities (Gouda, 2014).
Pharmacological Aspects
Anticancer, Anti-Inflammatory, and Analgesic Activities : Derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, which is structurally similar to the compound , have been assessed for potential anticancer, anti-inflammatory, and analgesic properties. Certain derivatives with halogens on the aromatic ring exhibited significant activities (Rani, Pal, Hegde, & Hashim, 2014).
Glutaminase Inhibitors : Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a functional resemblance with the compound, have been synthesized and evaluated as inhibitors of kidney-type glutaminase. This research is pertinent in understanding the therapeutic potential of GLS inhibition (Shukla et al., 2012).
Chemical Synthesis and Characterization
Synthesis of Novel Derivatives : Leuckart synthesis pathway has been employed to develop novel derivatives with 2-phenoxy-N-(1-phenylethyl)acetamide nucleus. These derivatives were investigated for cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects. Bromo, tert-butyl, and nitro groups on the phenoxy nucleus enhanced activity (Rani, Pal, Hegde, & Hashim, 2016).
Coordination Complexes Construction : Pyrazole-acetamide derivatives have been used to construct novel Co(II) and Cu(II) coordination complexes. These complexes were studied for their structural properties and antioxidant activities (Chkirate et al., 2019).
properties
Product Name |
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(2-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-5-3-4-6-15(12)22-11-16(19)18-13-7-9-14(10-8-13)23(17,20)21/h3-10H,2,11H2,1H3,(H,18,19)(H2,17,20,21) |
InChI Key |
HSAPLXUGGAVLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] butanoate](/img/structure/B1202795.png)
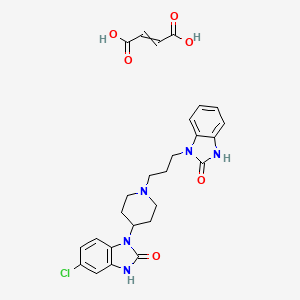
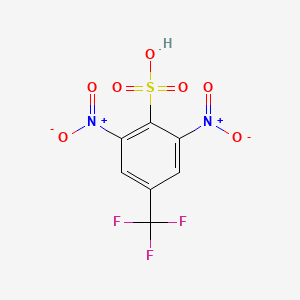
![(3S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B1202801.png)
